molecular formula C18H16ClN3O B4678324 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE

Cat. No.: B4678324
M. Wt: 325.8 g/mol
InChI Key: WVVPBBXVRCAFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and chlorinated aromatic compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: Using nucleophiles to replace leaving groups on aromatic rings.

    Cyclization reactions: Forming the pyrrolidinone ring through intramolecular reactions.

    Condensation reactions: Combining smaller molecules to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets may be explored to develop new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures.

Uniqueness

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of benzodiazole and pyrrolidinone moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-11-6-7-13(19)9-16(11)22-10-12(8-17(22)23)18-20-14-4-2-3-5-15(14)21-18/h2-7,9,12H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVPBBXVRCAFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE
Reactant of Route 2
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE
Reactant of Route 3
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE
Reactant of Route 4
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE
Reactant of Route 5
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE
Reactant of Route 6
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.